
N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,4-difluorophenyl)-N'-(3-methyl-2-pyridinyl)thiourea, commonly known as DFP-17, is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. DFP-17 is a thiourea derivative that has been synthesized through a number of methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of DFP-17 is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. DFP-17 has been shown to inhibit the activity of the enzyme protein kinase CK2, which is involved in cell proliferation and survival. DFP-17 has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and immune responses.
Biochemical and Physiological Effects:
DFP-17 has been shown to have a number of biochemical and physiological effects, including inhibition of cell proliferation, induction of apoptosis, and inhibition of inflammation. DFP-17 has also been shown to have antitumor effects in various cancer cell lines, and has been shown to inhibit the growth of tumors in animal models.
Advantages and Limitations for Lab Experiments
DFP-17 has a number of advantages for use in lab experiments, including its high purity and stability, and its well-characterized structure. However, DFP-17 also has some limitations, including its relatively low solubility in water and its potential toxicity.
Future Directions
There are a number of future directions for research on DFP-17, including the development of new synthesis methods to increase yield and purity, the study of its potential applications in medicine, agriculture, and materials science, and the investigation of its mechanism of action at the molecular level. Additionally, the development of new derivatives of DFP-17 with improved properties and reduced toxicity is an area of active research.
Synthesis Methods
DFP-17 can be synthesized through a number of methods, including the reaction of 2,4-difluoroaniline with 3-methyl-2-pyridinecarbonyl isothiocyanate in the presence of a base. Another method involves the reaction of 2,4-difluoroaniline with 3-methyl-2-pyridine-2-thiol in the presence of a base. The synthesis of DFP-17 has been optimized to increase yield and purity, and the compound has been characterized using various spectroscopic techniques.
Scientific Research Applications
DFP-17 has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, DFP-17 has been shown to have antitumor and anti-inflammatory properties, and has been studied as a potential therapeutic agent for various types of cancer. In agriculture, DFP-17 has been shown to have herbicidal properties, and has been studied as a potential alternative to traditional herbicides. In materials science, DFP-17 has been studied as a potential precursor for the synthesis of new materials with unique properties.
properties
IUPAC Name |
1-(2,4-difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N3S/c1-8-3-2-6-16-12(8)18-13(19)17-11-5-4-9(14)7-10(11)15/h2-7H,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNDPIEGIPHUOOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=S)NC2=C(C=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797389 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2,4-Difluorophenyl)-3-(3-methylpyridin-2-yl)thiourea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(benzyloxy)-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5704729.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-methylphenyl)acrylamide](/img/structure/B5704730.png)
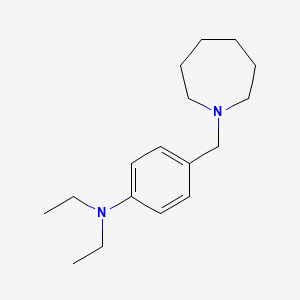

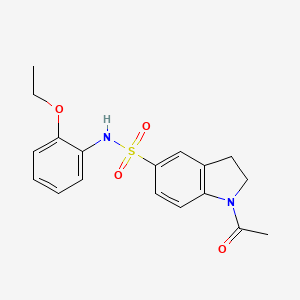
![N-[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B5704746.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5704758.png)
![5-[(2,6-difluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B5704763.png)
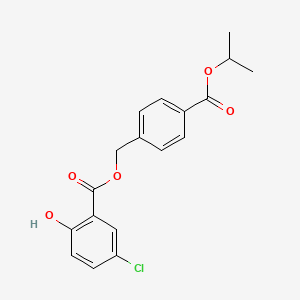
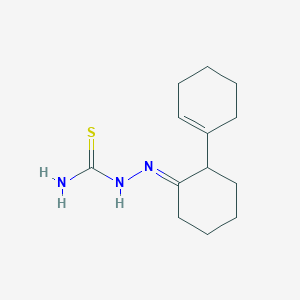
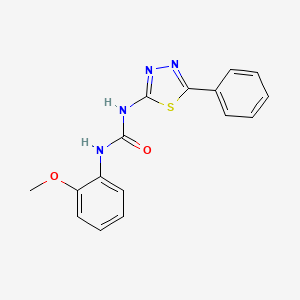
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methylbenzamide](/img/structure/B5704795.png)